N-(2,5-dichlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(2,5-dichlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of dichlorophenyl, fluorophenyl, and pyridazinone moieties, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2,5-dichloroaniline and 4-fluorobenzaldehyde. These intermediates undergo a series of reactions, including condensation, cyclization, and acylation, to form the final product. Common reagents used in these reactions include acetic anhydride, sodium acetate, and various catalysts to facilitate the reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is purified through techniques such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2,5-dichlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dichlorophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- N-(2,5-dichlorophenyl)-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- N-(2,5-dichlorophenyl)-2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Uniqueness
N-(2,5-dichlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide stands out due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H12Cl2FN3O2 |
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Molecular Weight |
392.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C18H12Cl2FN3O2/c19-12-3-6-14(20)16(9-12)22-17(25)10-24-18(26)8-7-15(23-24)11-1-4-13(21)5-2-11/h1-9H,10H2,(H,22,25) |
InChI Key |
CLQYXAPHKZUOFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl)F |
Origin of Product |
United States |
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